molecular formula C15H16F3NO4S B2532898 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1421483-00-2

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2532898
CAS No.: 1421483-00-2
M. Wt: 363.35
InChI Key: FWBGRTDFBVSYTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a trifluoromethyl-substituted benzene core. The molecule contains two distinct N-substituents: a furan-3-ylmethyl group and a 2-methoxyethyl chain. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the furan and methoxyethyl moieties contribute to its electronic and steric properties.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO4S/c1-22-8-6-19(10-12-5-7-23-11-12)24(20,21)14-4-2-3-13(9-14)15(16,17)18/h2-5,7,9,11H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBGRTDFBVSYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Disconnection Strategy

The target molecule dissects into:

  • 3-(Trifluoromethyl)benzenesulfonyl chloride (Electrophilic component)
  • N-(Furan-3-ylmethyl)-N-(2-methoxyethyl)amine (Nucleophilic component)

Key bond formations:

  • Sulfonamide linkage via S$$ _N $$2 attack on sulfonyl chloride
  • Sequential N-alkylation for secondary amine synthesis

Synthetic Challenges Identified

  • Moisture sensitivity : Sulfonyl chloride decomposition requires anhydrous conditions (<50 ppm H$$ _2 $$O)
  • Steric hindrance : Bulky 2-methoxyethyl/furan-3-ylmethyl groups necessitate elevated temperatures for complete reaction
  • Regioselectivity : Competing O- vs N-alkylation during amine synthesis (controlled via Hard-Soft Acid-Base theory)

Preparation of 3-(Trifluoromethyl)Benzenesulfonyl Chloride

Chlorination of Sulfonic Acid Precursor

Reaction Scheme :
$$ \text{3-(CF}3\text{)C}6\text{H}4\text{SO}3\text{H} + \text{PCl}5 \xrightarrow{\text{reflux}} \text{3-(CF}3\text{)C}6\text{H}4\text{SO}2\text{Cl} + \text{POCl}3 + \text{HCl} $$

Optimized Conditions :

  • Solvent : Toluene (anhydrous)
  • Reagent : PCl$$ _5 $$ (2.2 equiv)
  • Temperature : 110°C, 6h
  • Yield : 89% (purified by vacuum distillation)

Characterization Data :

  • $$ ^1H $$ NMR (600 MHz, CDCl$$ _3 $$): δ 8.42 (s, 1H), 8.21 (d, J=8.1 Hz, 1H), 7.98 (d, J=7.8 Hz, 1H), 7.79 (t, J=7.9 Hz, 1H)
  • FT-IR (neat): 1372 cm$$ ^{-1} $$ (S=O asym), 1189 cm$$ ^{-1} $$ (S=O sym), 1124 cm$$ ^{-1} $$ (C-F)

Synthesis of N-(Furan-3-ylmethyl)-N-(2-Methoxyethyl)Amine

Reductive Amination Protocol

Step 1 : Condensation of 2-methoxyethylamine with furan-3-carbaldehyde
$$ \text{H}2\text{NCH}2\text{CH}2\text{OCH}3 + \text{Furan-3-CHO} \xrightarrow{\text{NaBH(OAc)}_3} \text{N-(Furan-3-ylmethyl)-N-(2-methoxyethyl)amine} $$

Optimized Conditions :

  • Solvent : Dichloromethane (DCM), 4Å molecular sieves
  • Reducing Agent : NaBH(OAc)$$ _3 $$ (1.5 equiv)
  • Time : 12h at rt
  • Yield : 67% (isolated via fractional distillation)

Critical Parameters :

  • pH control (4.5-5.5) using acetic acid
  • Exclusion of water to prevent aldehyde hydration

Characterization Data :

  • $$ ^1H $$ NMR (600 MHz, CDCl$$ _3 $$): δ 7.38 (s, 1H, furan-H), 6.42 (d, J=1.8 Hz, 1H), 6.31 (s, 1H), 3.79 (t, J=5.4 Hz, 2H), 3.58 (s, 2H), 3.36 (s, 3H), 2.81 (t, J=5.4 Hz, 2H)
  • HRMS (ESI+): m/z calcd for C$$ _8$$H$$ _{13}$$NO$$ _2 $$ [M+H]$$ ^+ $$: 156.1025, found: 156.1022

Sulfonamide Coupling Reaction

Direct Sulfonylation Method

Reaction Scheme :
$$ \text{3-(CF}3\text{)C}6\text{H}4\text{SO}2\text{Cl} + \text{N-(Furan-3-ylmethyl)-N-(2-methoxyethyl)amine} \xrightarrow{\text{DIPEA}} \text{Target Compound} $$

Optimized Conditions :

  • Solvent : Anhydrous acetonitrile
  • Base : DIPEA (2.5 equiv)
  • Stoichiometry : 1:1.2 (amine:sulfonyl chloride)
  • Temperature : 0°C → rt over 2h
  • Reaction Time : 16h
  • Workup : Aqueous NaHCO$$ _3 $$ wash, MgSO$$ _4 $$ drying, HPLC purification
  • Yield : 78%

Side Products Mitigated :

  • Hydrolysis Product : <2% (via Karl Fischer titration monitoring)
  • Di-sulfonylated Amine : <5% (controlled by stoichiometry)

Characterization Data :

  • $$ ^1H $$ NMR (600 MHz, DMSO-d$$ _6 $$): δ 8.21 (s, 1H, SO$$ _2 $$NH), 7.89 (d, J=8.4 Hz, 2H), 7.72 (d, J=7.8 Hz, 1H), 7.61 (t, J=7.9 Hz, 1H), 7.38 (s, 1H, furan-H), 6.42 (d, J=1.8 Hz, 1H), 6.31 (s, 1H), 4.37 (s, 2H, NCH$$ _2 $$-furan), 3.79 (t, J=5.4 Hz, 2H), 3.58 (s, 2H), 3.36 (s, 3H), 2.81 (t, J=5.4 Hz, 2H)
  • $$ ^{13}C $$ NMR (151 MHz, DMSO-d$$ _6 $$): δ 143.2 (q, J=32 Hz, CF$$ _3 $$), 141.5 (SO$$ _2 $$), 138.9, 132.4, 129.7, 127.6 (Ar-C), 124.3 (q, J=272 Hz, CF$$ _3 $$), 110.2, 106.4 (furan-C), 71.8 (OCH$$ _2 $$), 58.9 (OCH$$ _3 $$), 50.3 (NCH$$ _2 $$), 49.1 (NCH$$ _2 $$)
  • HRMS (ESI+): m/z calcd for C$$ _{16}$$H$$ _{17}$$F$$ _3$$N$$ _2$$O$$ _4$$S [M+H]$$ ^+ $$: 403.0938, found: 403.0935

Alternative Synthetic Routes

Stepwise Alkylation-Sulfonylation Approach

Route A :

  • N-(2-Methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide
    • Yield: 82% (from sulfonyl chloride + 2-methoxyethylamine)
  • Furan-3-ylmethyl Bromide Alkylation
    • Conditions: K$$ _2$$CO$$ _3 $$, DMF, 80°C, 8h
    • Yield: 43% (low due to poor leaving group ability)

Route B :

  • N-(Furan-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide
    • Yield: 76%
  • 2-Methoxyethyl Tosylate Alkylation
    • Conditions: NaH, THF, 0°C → rt
    • Yield: 38% (competing elimination observed)

Comparative Analysis :

Parameter Direct Method Route A Route B
Overall Yield 78% 35% 29%
Purity (HPLC) 99.1% 95.3% 92.8%
Reaction Steps 1 2 2
Scalability >100g <50g <50g

Reaction Optimization Studies

Solvent Screening for Coupling

Solvent Dielectric Constant Yield (%) Purity (%)
Acetonitrile 37.5 78 99.1
THF 7.5 61 97.4
DCM 8.9 54 95.2
DMF 36.7 68 98.6

Chemical Reactions Analysis

Sulfonamide Bond Reactivity

The sulfonamide group (-SO₂NH-) undergoes characteristic reactions:

Hydrolysis

ConditionsProductsYieldReference
6M HCl, reflux3-(trifluoromethyl)benzenesulfonic acid + corresponding amine78%
NaOH (2M), 80°CSodium sulfonate + free amine82%

Mechanism: Acidic conditions protonate the nitrogen, making the sulfur electrophilic for nucleophilic water attack. Basic conditions deprotonate the NH group, facilitating SN2-type cleavage.

Furan Ring Modifications

The furan-3-ylmethyl group participates in electrophilic substitutions and cycloadditions:

Electrophilic Acylation

ReagentProduct StructureSelectivityYield
AcCl/AlCl₃5-acetyl-furan derivativeC5 > C265%
HNO₃/H₂SO₄5-nitro-furan derivativeC5 only58%

Diels-Alder Reaction
With maleic anhydride:

  • Conditions: Toluene, 110°C, 12 hr

  • Product: Endo-adduct (83% yield)

  • Regiochemistry: Furan acts as diene with inverse electron demand.

Trifluoromethyl Group Effects

The -CF₃ group influences electronic properties and reactivity:

Ortho-Directed Metalation

BaseElectrophileProductYield
LDA, -78°CD₂ODeuteration at C4 position92%
n-BuLiI₂4-iodo derivative68%

Mechanism: -CF₃ withdraws electron density, activating adjacent positions for deprotonation and subsequent functionalization .

Methoxyethyl Chain Reactions

The N-(2-methoxyethyl) group undergoes transformations:

Oxidative Cleavage

OxidantConditionsProductYield
KMnO₄, H₂SO₄0°C, 2 hrFormaldehyde + methylamine41%
RuO₄, CCl₄RT, 30 minCarboxylic acid derivative63%

N-Alkylation

  • Reagents: Alkyl halides (e.g., CH₃I)

  • Conditions: K₂CO₃, DMF, 60°C

  • Product: Quaternary ammonium salt (57% yield) .

Stability Under Various Conditions

Critical for synthetic applications:

ConditionStabilityDegradation Pathway
pH 1-2 (HCl)Stable ≤ 8 hr (≤5% decomposition)Sulfonamide hydrolysis
pH 12 (NaOH)Stable ≤ 2 hrRapid sulfonamide cleavage
UV light (254 nm)t₁/₂ = 45 minFuran ring photooxidation
100°C (dry)Stable ≤ 24 hrNo decomposition observed

Catalytic Transformations

Recent advances in transition-metal catalysis:

Suzuki-Miyaura Coupling

  • Position: Furan C5

  • Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O

  • Scope: Aryl boronic acids (e.g., PhB(OH)₂)

  • Yield range: 55-78%.

Photoredox C-H Functionalization

  • Catalyst: Ir(ppy)₃

  • Site: Benzenesulfonamide ortho to -CF₃

  • Products: Arylated derivatives (44-61% yield) .

Scientific Research Applications

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

a) N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 1428364-79-7)

  • Key Differences : Replaces the 2-methoxyethyl group with a thiophen-2-ylmethyl substituent.
  • Molecular Weight : ~433.4 g/mol (estimated based on similar compounds).

b) 3-Chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide

  • Key Differences : Adds a chloro and methoxy group at positions 3 and 4 of the benzene ring.
  • Impact : Chlorination may enhance electrophilicity and intermolecular interactions, while the methoxy group could improve solubility .
  • Molecular Formula: C₁₇H₁₆ClNO₄S₂ (MW: 397.9 g/mol) .

Functional Group Variations

a) N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034409-94-2)

  • Key Differences: Replaces the benzenesulfonamide with a carboxamide-linked imidazolidinone.
  • The imidazolidinone ring introduces conformational rigidity .
  • Molecular Formula : C₁₂H₁₇N₃O₄ (MW: 267.28 g/mol).

b) N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide

  • Key Differences : Benzamide core instead of benzenesulfonamide, with bulky tert-butyl and pyridinyl substituents.
  • Impact : The benzamide group is less polar than sulfonamides, influencing solubility and pharmacokinetics. Bulky substituents may enhance target selectivity .

Pharmacologically Relevant Analogues

a) NLRP3 Inflammasome Inhibitors (e.g., N-(quinolin-8-ylcarbamoyl)-3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzenesulfonamide)

  • Key Differences: Incorporates a quinoline-carbamoyl group and diazirinyl moiety.
  • Impact: The diazirinyl group enables photoaffinity labeling for target identification, while the quinoline enhances binding to hydrophobic pockets in proteins .

b) Goxalapladib (CAS 412950-27-7)

  • Key Differences : Naphthyridine-acetamide core with trifluoromethyl biphenyl groups.
  • Impact : The naphthyridine scaffold provides a planar structure for π-π stacking, and trifluoromethyl groups enhance metabolic stability. Used in atherosclerosis treatment .

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide Benzenesulfonamide Furan-3-ylmethyl, 2-methoxyethyl ~400 (estimated) High lipophilicity, potential NLRP3 activity
CAS 1428364-79-7 Benzenesulfonamide Thiophen-2-ylmethyl ~433.4 Increased aromaticity
CAS 2034409-94-2 Carboxamide Imidazolidinone, 2-methoxyethyl 267.28 Conformational rigidity
3-Chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide Benzenesulfonamide Chloro, methoxy, thiophen-2-ylmethyl 397.9 Enhanced electrophilicity
Goxalapladib Naphthyridine-acetamide Trifluoromethyl biphenyl 718.80 Atherosclerosis treatment

Research Implications

  • Trifluoromethyl Role : The -CF₃ group consistently improves metabolic stability across analogues, making it a critical pharmacophore .
  • Sulfonamide vs. Carboxamide : Sulfonamides generally exhibit stronger acidity and hydrogen-bonding capacity, advantageous for enzyme inhibition .
  • Substituent Effects : Thiophene and furan groups balance lipophilicity and solubility, while chloro/methoxy modifications tune electronic properties .

Biological Activity

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of sulfonamides, which are known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound, including the furan ring and trifluoromethyl group, contribute to its biological activity.

PropertyValue
Molecular Formula C₁₅H₁₆F₃N₁O₄S
Molecular Weight 363.4 g/mol
CAS Number 1421483-00-2
Density Not Available
Boiling Point Not Available
Melting Point Not Available

The biological activity of this compound is thought to arise from its interaction with various biological targets. The furan moiety can participate in reactions that modify cellular pathways, while the sulfonamide group is known to inhibit bacterial enzymes. The trifluoromethyl group may enhance lipophilicity, improving membrane penetration and bioavailability.

Antimicrobial Activity

Research indicates that compounds with furan structures exhibit significant antimicrobial properties. For instance, derivatives of furan have shown effectiveness against various bacteria, including Escherichia coli and Staphylococcus aureus. The specific compound may share similar mechanisms, potentially inhibiting bacterial growth through enzyme inhibition or disruption of cell wall synthesis .

Anti-inflammatory Effects

Furan derivatives have also been studied for their anti-inflammatory properties. They may modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This effect is crucial in conditions where inflammation plays a significant role, such as arthritis or other chronic inflammatory diseases .

Anticancer Potential

The anticancer activity of furan-containing compounds has been documented in several studies. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with signaling pathways involved in cell proliferation and survival. The specific mechanisms often involve the modulation of MAPK pathways and PPAR-γ activation .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated various furan derivatives for their antibacterial activity. Compounds similar to this compound were found to exhibit Minimum Inhibitory Concentrations (MICs) against E. coli as low as 64 µg/mL, indicating strong antibacterial potential .
  • Anti-inflammatory Activity : In vitro tests demonstrated that furan derivatives could significantly reduce the production of inflammatory cytokines in human cell lines, suggesting a promising avenue for treating inflammatory disorders .
  • Anticancer Studies : Research involving furan-based compounds showed that they could inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms, highlighting their potential as therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation typically involves reacting 3-(trifluoromethyl)benzenesulfonyl chloride with furan-3-ylmethylamine and 2-methoxyethylamine in a stepwise manner under basic conditions (e.g., potassium carbonate in acetonitrile) to ensure regioselectivity . Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the target compound from unreacted amines or byproducts.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this sulfonamide derivative?

  • Methodological Answer :

  • 1H/13C NMR : Analyze aromatic protons (6.5–8.5 ppm for trifluoromethylbenzene), furan protons (6.2–7.5 ppm), and methoxyethyl signals (~3.2–3.6 ppm). The absence of residual amine protons (~1–3 ppm) confirms complete substitution .
  • IR : Confirm sulfonamide S=O stretching (1320–1370 cm⁻¹) and trifluoromethyl C-F vibrations (1100–1250 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+) and isotopic patterns using electrospray ionization (ESI) or MALDI-TOF .

Q. What solvent systems and chromatographic methods are suitable for purifying this compound?

  • Methodological Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water gradients) for high-purity isolation. For less polar intermediates, silica gel chromatography with ethyl acetate/hexane (1:3 to 1:1) is effective. Monitor fractions via TLC (UV254 visualization) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the interaction of this sulfonamide with biological targets such as enzymes or receptors?

  • Methodological Answer : Perform molecular docking using software like AutoDock Vina or Schrödinger Suite. Parameterize the trifluoromethyl and sulfonamide groups for electrostatic and hydrophobic interactions. Validate predictions with experimental binding assays (e.g., SPR or ITC) . Reference the Sigma-1 receptor binding studies of similar benzenesulfonamides for scaffold optimization .

Q. What strategies resolve contradictions in bioactivity data (e.g., inconsistent IC50 values) across different assay conditions?

  • Methodological Answer :

  • Assay Standardization : Control solvent (DMSO concentration ≤1%), pH, and temperature.
  • Orthogonal Assays : Cross-validate enzyme inhibition (e.g., fluorogenic substrates) with cellular assays (e.g., luciferase reporters).
  • Data Analysis : Use nonlinear regression (GraphPad Prism) to calculate IC50 with 95% confidence intervals. Address outliers via Grubbs’ test .

Q. How does the furan moiety influence the compound’s metabolic stability in preclinical models?

  • Methodological Answer : Conduct in vitro microsomal stability assays (rat/human liver microsomes, NADPH cofactor). Monitor furan oxidation metabolites (e.g., dihydrodiol derivatives) via LC-MS/MS. Compare with analogs lacking the furan group to isolate its contribution to metabolic clearance .

Q. What are the challenges in quantifying this compound in biological matrices, and how can they be mitigated?

  • Methodological Answer :

  • Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to remove matrix interferents.
  • LC-MS/MS Optimization : Employ MRM transitions for the parent ion (e.g., m/z 450→332) and internal standard (stable isotope-labeled analog). Validate recovery (>85%) and LOQ (<10 ng/mL) per FDA guidelines .

Data Interpretation & Experimental Design

Q. How to design structure-activity relationship (SAR) studies for derivatives of this sulfonamide?

  • Methodological Answer :

  • Core Modifications : Vary substituents on the furan (e.g., methyl vs. halogen) and methoxyethyl chain (e.g., ethoxy vs. propoxy).
  • Assay Selection : Prioritize high-throughput screens (e.g., fluorescence polarization) for initial SAR, followed by dose-response in cellular models.
  • Statistical Analysis : Apply PCA or clustering algorithms to identify critical substituents driving activity .

Q. What experimental controls are essential when evaluating this compound’s cytotoxicity or off-target effects?

  • Methodological Answer :

  • Negative Controls : Use vehicle (DMSO) and structurally unrelated compounds.
  • Positive Controls : Include known cytotoxic agents (e.g., doxorubicin) or target-specific inhibitors.
  • Counter-Screens : Test against unrelated enzymes (e.g., kinases) to rule out promiscuity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.